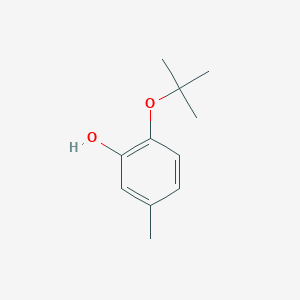

2-(Tert-butoxy)-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H16O2/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7,12H,1-4H3 |

InChI Key |

GBRUAMWYSUVIQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)O |

Origin of Product |

United States |

Nomenclature and Structural Representations of 2 Tert Butoxy 5 Methylphenol

The compound is systematically named 2-(tert-butoxy)-5-methylphenol according to IUPAC nomenclature. nih.gov It is also known by other names such as 6-tert-Butyl-m-cresol (B1293579). nih.govsigmaaldrich.comscbt.com Its chemical structure consists of a phenol (B47542) ring where a tert-butoxy (B1229062) group is attached to the second carbon atom and a methyl group is at the fifth position. ontosight.ai

Key identifiers for this compound are its CAS Number, 88-60-8, and its molecular formula, C11H16O. sigmaaldrich.comscbt.comontosight.aistenutz.eulanxess.com The molecular weight of this compound is 164.24 g/mol . sigmaaldrich.comscbt.comontosight.ai

Interactive Data Table: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-tert-butyl-5-methylphenol |

| Synonyms | 6-tert-Butyl-m-cresol, 3-Methyl-6-tert-butylphenol |

| CAS Number | 88-60-8 |

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| InChI | 1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 |

| InChIKey | XOUQAVYLRNOXDO-UHFFFAOYSA-N |

Data sourced from multiple references. nih.govsigmaaldrich.com

Chemical Classifications and Context of 2 Tert Butoxy 5 Methylphenol Within Aromatic Ethers and Phenols

2-(Tert-butoxy)-5-methylphenol belongs to the chemical classes of aromatic ethers and phenols. ncert.nic.in The phenolic hydroxyl (-OH) group attached directly to the benzene (B151609) ring gives it acidic properties and the ability to participate in reactions typical of phenols. ncert.nic.in The presence of the bulky tert-butoxy (B1229062) group ortho to the hydroxyl group introduces significant steric hindrance, which can influence its reactivity. mdpi.com

This compound is a derivative of m-cresol (B1676322) (3-methylphenol). vdhthymol.com It is structurally related to other hindered phenols, a class of compounds widely recognized for their antioxidant properties. vdhthymol.comnih.gov The tert-butyl group enhances the stability of the phenoxy radical that forms during antioxidant activity, making such compounds effective at preventing oxidation. mdpi.comnih.gov

Academic Significance and Research Gaps for 2 Tert Butoxy 5 Methylphenol

Classical Approaches to Aryl Tert-Butyl Ether Synthesis

Traditional methods for forming the ether linkage in this compound often rely on fundamental organic reactions, adapted to accommodate the bulky tert-butyl group.

Williamson Ether Synthesis Adaptations for this compound Precursors

The Williamson ether synthesis is a cornerstone of ether formation, typically involving the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism. byjus.comwikipedia.org However, the direct synthesis of this compound using this method is challenging. The reaction requires a primary alkyl halide for the S(_N)2 pathway to be effective. byjus.com Using a tertiary alkyl halide, such as tert-butyl bromide, with the corresponding phenoxide would lead to elimination reactions, producing alkenes instead of the desired ether. wikipedia.orgquimicaorganica.org This is due to the steric hindrance of the tertiary halide and the basic nature of the alkoxide. quimicaorganica.org

To circumvent this, adaptations would involve reacting the sodium or potassium salt of 2-tert-butyl-5-methylphenol with a suitable methylating agent that can introduce a leaving group, which is not a direct route to the target compound but illustrates the Williamson principle. A more direct, though still problematic, approach would be the reaction of a phenoxide with a tert-butyl halide. Due to the high propensity for elimination with tertiary substrates, this is generally not a viable method for preparing tert-butyl ethers. quora.com

Phenol (B47542) Alkylation Strategies Involving Tertiary Butyl Alcohol or Isobutylene (Theoretical Considerations for Ether Formation)

The direct alkylation of phenols with tertiary butyl alcohol or isobutylene is a prominent method for introducing a tert-butyl group to the aromatic ring, primarily leading to C-alkylation products such as 2-tert-butyl-p-cresol and 2,6-di-tert-butyl-p-cresol. acs.orgrsc.org However, under certain conditions, O-alkylation to form the corresponding aryl tert-butyl ether can occur, though it is often a minor product. acs.orgscientific.net

The reaction is typically acid-catalyzed, utilizing either homogeneous acids like sulfuric acid or heterogeneous catalysts. researchgate.netresearchgate.net The formation of the tert-butyl ether versus the C-alkylated phenol is highly dependent on reaction conditions such as temperature. For instance, in the alkylation of p-cresol (B1678582) with isobutylene, O-alkylation is favored at temperatures below 30°C, while C-alkylation predominates at higher temperatures. acs.org The choice of catalyst and solvent also plays a crucial role in directing the selectivity towards either O- or C-alkylation.

Catalytic Synthesis Routes to Aryl Tert-Butyl Ethers

Catalysis offers more efficient and selective pathways to aryl tert-butyl ethers, overcoming some of the limitations of classical methods. Both heterogeneous and homogeneous catalytic systems have been developed.

Heterogeneous Catalysis in Aryl Ether Formation (e.g., Zeolites in related alkylation reactions)

Heterogeneous catalysts, particularly zeolites, have been extensively studied for the alkylation of phenols with tert-butylating agents like tert-butyl alcohol and isobutylene. researchgate.netresearchgate.netosti.gov These solid acid catalysts offer advantages such as ease of separation, reusability, and reduced corrosion and environmental waste compared to homogeneous acids. researchgate.netmdpi.com

In the context of producing this compound precursors, zeolites like H-beta have been shown to be effective catalysts for the alkylation of m-cresol with tert-butyl alcohol, methyl tert-butyl ether, or isobutyl alcohol. google.com The reaction conditions, including temperature, reactant mole ratio, and the silica-to-alumina ratio of the zeolite, significantly influence the conversion and product distribution. osti.govgoogle.com While C-alkylation is often the primary outcome, the formation of the ether (O-alkylation) can be observed. scientific.net For example, in the alkylation of p-cresol with isobutylene over a PW/MCM-41 catalyst, a small amount of tert-butyl-p-tolyl ether was formed alongside the main C-alkylated products. scientific.net The pore structure and acidity (both Brønsted and Lewis acid sites) of the catalyst are critical factors determining the reaction's selectivity. mdpi.comrsc.org

Table 1: Heterogeneous Catalytic Alkylation of Phenols

| Catalyst | Alkylating Agent | Phenol | Key Findings | Reference |

| Sulfated Zirconia | Isobutylene | p-Cresol | O-alkylation is favored at lower temperatures (<30°C). | acs.org |

| PW/MCM-41 | Isobutylene | p-Cresol | Primarily C-alkylation, but a small amount of tert-butyl-p-tolyl ether was observed. | scientific.net |

| Zeolite Beta | Tert-butyl alcohol | Phenol | Showed the highest activity among various zeolites for phenol alkylation. | researchgate.net |

| H-beta Zeolite | Tert-butyl alcohol | m-Cresol | Effective for the synthesis of 2-tert-butyl-5-methylphenol. | google.com |

| Zr-containing Beta zeolites | Tert-butyl alcohol | Phenol | Both Brønsted and Lewis acid sites are active, with Brønsted sites being dominant. | rsc.org |

Homogeneous Catalysis for O-Alkylation Processes

Homogeneous catalysis provides alternative routes for the synthesis of aryl tert-butyl ethers, often under milder conditions. A significant advancement is the palladium-catalyzed cross-coupling of aryl halides with sodium tert-butoxide. organic-chemistry.orgnih.govacs.org This method, a variation of the Buchwald-Hartwig amination, allows for the formation of aryl tert-butyl ethers from unactivated and electron-rich aryl bromides and chlorides in good yields. organic-chemistry.org The use of specific phosphine (B1218219) ligands is crucial for the success of this reaction. organic-chemistry.org

Another approach involves the use of ionic liquids as catalysts. nih.gov For instance, SO3-H functionalized Brønsted acidic ionic liquids have been used for the tert-butylation of phenol with tert-butyl alcohol, achieving high phenol conversion. These catalysts can often be recycled, offering a more environmentally friendly option. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. This includes the use of environmentally benign catalysts and solvent-free conditions.

One such approach is the use of basic lead carbonate as a reusable catalyst for the synthesis of tert-butyl ethers from alcohols and phenols using tert-butyl bromide. researchgate.net This method offers the advantage of easy catalyst recovery and reuse. researchgate.net

Metal-free synthesis is another area of interest. For example, a metal-free C(sp2)–S coupling reaction has been developed, highlighting the potential for similar catalyst-free approaches in C-O bond formation under mild conditions. rsc.org While not directly applied to this compound, these developments in green chemistry point towards future directions in the synthesis of aryl ethers.

Furthermore, the catalytic Williamson ether synthesis has been advanced to utilize weaker alkylating agents at high temperatures, reducing the reliance on highly reactive and often hazardous reagents. acs.org

Spectroscopic Investigations

Detailed spectroscopic data, which is crucial for the unambiguous identification and characterization of a chemical compound, could not be found for this compound. While spectral information for related compounds is available, it does not correspond to the specific structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for this compound were found in the searched literature. Spectral data is available for related compounds such as 6-tert-butyl-m-cresol (B1293579) (another name for 2-tert-butyl-5-methylphenol). guidechem.comchemicalbook.com

Fourier Transform Infrared Spectroscopy (FT-IR) Characterization

Specific FT-IR spectral data for this compound is not documented in the available resources. While FT-IR spectra for isomers like 6-tert-butyl-m-cresol exist, they cannot be used to characterize this compound due to differences in their molecular structures. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound could be located. PubChem does provide a reference to UV data for 6-tert-butyl-m-cresol. nih.gov

Mass Spectrometry (MS)

There is no specific mass spectrometry data available for this compound in the reviewed databases. Mass spectral data is available for isomers and related derivatives, but not the target compound. chemicalbook.com

Crystallographic Studies of this compound

X-ray Single-Crystal Diffraction Analysis

A search for X-ray single-crystal diffraction data for this compound did not yield any results. There is no information available regarding its crystal structure, space group, or unit cell dimensions.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of phenols, characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, inherently lends itself to the formation of hydrogen bonds, which typically dominate their crystal packing. In the case of this compound, the hydroxyl group is the primary donor for hydrogen bonds, while the oxygen atom can also act as an acceptor.

Although the specific crystal structure of this compound is not available, valuable inferences can be drawn from its close isomer, 2-tert-butyl-4-methylphenol (B42202). A study on a hydrogen-bonded adduct of 2-tert-butyl-4-methylphenol revealed that in its pure crystalline form, it features two molecules in the asymmetric unit. The analysis indicated the presence of non-classical intramolecular C-H···O hydrogen bonds. Furthermore, weak intermolecular O-H···π interactions were observed. iucr.org These types of interactions are crucial in dictating the supramolecular assembly.

A summary of potential intermolecular interactions is presented in the table below:

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Intermolecular Hydrogen Bond | O-H | O (of another molecule) | Formation of dimers or chains |

| O-H···π Interaction | O-H | π-system of the benzene ring | Stabilization of the crystal lattice |

| Intramolecular C-H···O Bond | C-H (from tert-butyl or methyl group) | O (of the hydroxyl group) | Influence on molecular conformation |

| van der Waals Forces | Alkyl groups (tert-butyl, methyl) | Neighboring molecules | Overall packing efficiency |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distances of each surface point to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are then used to create a two-dimensional "fingerprint plot," which provides a summary of all intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound has not been reported, the analysis of other substituted phenols provides a clear indication of what to expect. For instance, in many phenolic structures, the dominant interactions are O···H/H···O contacts, which appear as distinct "spikes" in the fingerprint plot. nih.gov H···H contacts, arising from the interactions between the hydrogen atoms on the periphery of the molecules, typically cover a large area of the Hirshfeld surface and are represented by a large, diffuse region in the center of the fingerprint plot. nih.gov

The contributions of different types of intermolecular contacts can be quantified from the fingerprint plot. A hypothetical breakdown for this compound, based on analyses of similar compounds, is provided below.

| Intermolecular Contact | Typical Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 40-60% | Large, diffuse central region |

| O···H / H···O | 20-30% | Sharp, distinct spikes |

| C···H / H···C | 10-20% | Wing-like features |

| C···C | < 5% | Scattered points at the periphery |

The red and blue regions on the Hirshfeld surface, mapped with the normalized contact distance (d_norm), indicate contacts that are shorter and longer than the van der Waals radii, respectively. Prominent red spots would highlight the specific locations of strong intermolecular interactions, such as hydrogen bonds.

Theoretical and Computational Chemistry of 2 Tert Butoxy 5 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-(Tert-butoxy)-5-methylphenol, DFT calculations provide a foundational understanding of its geometry, orbital energies, and charge distribution.

Molecular Geometry Optimization and Structural Parameter Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value |

| O-H Bond Length (Å) | Data not available in search results |

| C-O (hydroxyl) Bond Length (Å) | Data not available in search results |

| C-O (ether) Bond Length (Å) | Data not available in search results |

| C-C (aromatic) Bond Lengths (Å) | Data not available in search results |

| C-O-H Bond Angle (°) | Data not available in search results |

| C-C-O (hydroxyl) Bond Angle (°) | Data not available in search results |

| C-O-C (ether) Bond Angle (°) | Data not available in search results |

Note: The table is a template. Specific values would be populated from the output of a DFT calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. imperial.ac.uk

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs and the π-electron system. The LUMO is likely to be distributed over the aromatic ring. The electron-donating nature of the tert-butoxy (B1229062) and methyl groups would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Note: The table is a template. Specific values would be populated from the output of a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.netwalisongo.ac.id It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the hydroxyl group, making it a primary site for interaction with electrophiles. The aromatic ring would also exhibit negative potential due to its π-electron cloud. The hydrogen atom of the hydroxyl group would be a region of positive potential.

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): The power of an atom to attract electrons. Calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as χ² / (2η).

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability based on structural features)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov The development of a QSAR model involves calculating various molecular descriptors that quantify the physicochemical properties of a molecule. nih.gov

For this compound, its structural features suggest applicability in QSAR studies for predicting activities such as antioxidant capacity. Phenolic compounds are well-known antioxidants, and their efficacy is often related to descriptors such as the O-H bond dissociation enthalpy, ionization potential, and various electronic and topological parameters. The presence of the bulky tert-butoxy group and the electron-donating methyl group would significantly influence these descriptors. A QSAR model could be developed by correlating these descriptors with experimentally determined antioxidant activities for a series of related phenolic compounds.

Reaction Mechanism Pathway Exploration (Computational mechanistic studies)

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. For instance, its role as an antioxidant involves the donation of a hydrogen atom from the hydroxyl group to a free radical. DFT calculations can be used to model the transition state of this hydrogen abstraction reaction and determine the activation energy, providing insights into the reaction kinetics.

Mechanistic studies on similar antioxidant compounds, such as butylated hydroxytoluene (BHT), have been performed. vdhthymol.com These studies often investigate the radical scavenging pathways. acs.org For this compound, computational studies could elucidate the preferred reaction pathways, the stability of the resulting phenoxyl radical, and the influence of the tert-butoxy and methyl substituents on the reaction energetics.

Chemical Reactivity and Derivatization of 2 Tert Butoxy 5 Methylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-(tert-butoxy)-5-methylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), tert-butoxy (B1229062) (-OC(CH₃)₃), and methyl (-CH₃). byjus.comlibretexts.org Both the hydroxyl and tert-butoxy groups are strong activating groups and ortho-, para-directors because of their ability to donate electron density to the aromatic ring through resonance. libretexts.org The methyl group is a weaker activating group, also directing incoming electrophiles to the ortho and para positions via an inductive effect. libretexts.org

The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the hydroxyl group. The substituents are located at C1 (-OH), C2 (-OC(CH₃)₃), and C5 (-CH₃). The available positions for substitution are C3, C4, and C6.

Directing Effects:

-OH group (C1): Directs ortho (C2, C6) and para (C4).

-OC(CH₃)₃ group (C2): Directs ortho (C1, C3) and para (C5).

-CH₃ group (C5): Directs ortho (C4, C6) and para (C1).

The combined influence of these groups strongly favors electrophilic attack at the C4 and C6 positions, which are activated by both the powerful hydroxyl group and the methyl group. The C3 position is activated by the tert-butoxy group but is sterically hindered by the adjacent bulky tert-butoxy group itself, making substitution at this position less likely. The hydroxyl group is generally a stronger activating group than an alkoxy group, further emphasizing substitution at C4 and C6. libretexts.org

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Nitration: Treatment with dilute nitric acid would likely yield a mixture of 4-nitro-2-(tert-butoxy)-5-methylphenol and 6-nitro-2-(tert-butoxy)-5-methylphenol. byjus.comgoogle.com Using concentrated nitric acid could lead to polysubstitution or oxidation. byjus.com

Halogenation: Reaction with bromine in a non-polar solvent would be expected to produce monobrominated products, primarily at the C4 and C6 positions. byjus.com Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring. wikipedia.orgyoutube.comlibretexts.orgbyjus.commt.com For example, acylation with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like AlCl₃ would be expected to yield ketones at the C4 and C6 positions. libretexts.orgbyjus.com However, Friedel-Crafts reactions can be limited on highly activated rings or may lead to polyalkylation. libretexts.orgyoutube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | Dilute HNO₃ | 4-Nitro-2-(tert-butoxy)-5-methylphenol, 6-Nitro-2-(tert-butoxy)-5-methylphenol |

| Bromination | Br₂, CHCl₃ | 4-Bromo-2-(tert-butoxy)-5-methylphenol, 6-Bromo-2-(tert-butoxy)-5-methylphenol |

Reactions at the Hydroxyl Group (e.g., further O-alkylation, acylation)

The phenolic hydroxyl group in this compound is a key site for derivatization. Its acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a variety of substitution reactions at the oxygen atom.

O-Alkylation (Etherification): The phenoxide can react with alkyl halides or other alkylating agents to form a new ether linkage. This would result in a molecule with two ether groups on the aromatic ring. For instance, reaction with methyl iodide (CH₃I) after deprotonation with a base like sodium hydride (NaH) would yield 1-(tert-butoxy)-2-methoxy-4-methylbenzene.

O-Acylation (Esterification): The hydroxyl group can be converted into an ester by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield 2-(tert-butoxy)-5-methylphenyl acetate. This reaction is sometimes used to protect the hydroxyl group or to modify the electronic properties of the substituent.

Cleavage Reactions of the Tert-butoxy Ether Linkage

The tert-butoxy group is a common protecting group for alcohols and phenols because it is stable to many reaction conditions but can be removed selectively. pearson.com The ether linkage in this compound is susceptible to cleavage under acidic conditions. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.comacs.org

The mechanism of cleavage typically involves protonation of the ether oxygen by a strong acid, followed by elimination or nucleophilic substitution. libretexts.orglibretexts.orgmasterorganicchemistry.com Since the tert-butyl group can form a stable tertiary carbocation, the reaction often proceeds through an E1 or Sₙ1 pathway. pressbooks.publibretexts.orglibretexts.org The protonated ether cleaves to form the stable tert-butyl cation and the corresponding phenol (B47542). The tert-butyl cation can then be trapped by a nucleophile or lose a proton to form isobutylene (B52900).

A variety of reagents can be used to effect this transformation, ranging from strong acids to milder catalytic systems.

Table 2: Selected Reagents for Tert-butyl Ether Cleavage

| Reagent(s) | Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Often used at moderate temperatures (e.g., 0 °C) | pressbooks.publibretexts.org |

| Hydrogen Bromide (HBr) or Hydrogen Iodide (HI) | Aqueous, strong acid conditions | pressbooks.publibretexts.org |

| Silica Gel | Refluxing toluene | lookchem.com |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile, 40-70 °C | acs.org |

Cleavage of the tert-butoxy group from this compound would yield 5-methylbenzene-1,2-diol (also known as 5-methylcatechol or homocatechol).

Synthesis of Novel Derivatives and Analogues of this compound

The chemical reactivity outlined in the previous sections provides multiple avenues for the synthesis of novel derivatives and analogues.

Derivatives from Ring Substitution: As detailed in Section 5.1, electrophilic substitution can introduce a wide range of functional groups (e.g., -NO₂, -Br, -COCH₃) onto the aromatic ring at the C4 and C6 positions. These new functional groups can then be transformed into other moieties. For example, a nitro group can be reduced to an amino group, which can then participate in diazotization or amide formation reactions. A bromo-substituted derivative could undergo metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Derivatives from Hydroxyl Group Modification: As described in Section 5.2, the hydroxyl group can be converted into various ethers and esters, allowing for the synthesis of a library of compounds with modulated properties.

Derivatives from Ether Cleavage: Cleavage of the tert-butoxy group (Section 5.3) provides access to 5-methylbenzene-1,2-diol. This catechol derivative is a valuable synthetic intermediate. The two adjacent hydroxyl groups can be used as ligands for metal complexes or can be derivatized to form heterocyclic structures, such as acetals or ketals, by reacting with aldehydes or ketones.

Analogues Synthesis: The synthesis of analogues with different substitution patterns can be achieved through multi-step synthetic routes. oregonstate.edunih.govrsc.orgmdpi.com For instance, instead of a tert-butoxy group, other alkoxy groups could be introduced. The synthesis of the parent compound, 2-tert-butyl-5-methylphenol, often starts from m-cresol (B1676322) and an alkylating agent like tert-butanol (B103910) or isobutylene with a catalyst. google.com A similar strategy, starting from different substituted phenols, could lead to a wide range of structural analogues.

Table 3: Examples of Potential Derivatives and Synthetic Routes

| Derivative Class | Synthetic Precursor | Key Transformation |

|---|---|---|

| Aminophenols | 4-Nitro- or 6-Nitro-2-(tert-butoxy)-5-methylphenol | Reduction of the nitro group |

| Biaryls | 4-Bromo- or 6-Bromo-2-(tert-butoxy)-5-methylphenol | Suzuki or Stille cross-coupling |

| Dioxolanes | 5-Methylbenzene-1,2-diol | Reaction with an aldehyde/ketone and acid catalyst |

Applications of 2 Tert Butoxy 5 Methylphenol in Advanced Materials and Chemistry

Role as a Monomer or Intermediate in Polymer Chemistry (Conceptual, based on similar substituted phenols being polymer auxiliaries)

In polymer science, substituted phenols are frequently employed as antioxidants and stabilizers. nih.gov These molecules, particularly sterically hindered phenols like Butylated Hydroxytoluene (BHT), protect polymers from degradation by scavenging free radicals. vdhthymol.com The antioxidant capability of these phenols stems from the easily donatable hydrogen atom of the hydroxyl (-OH) group.

For 2-(Tert-butoxy)-5-methylphenol, the hydroxyl group is protected by the tert-butyl group via an ether linkage. This structural feature means it cannot function as a primary antioxidant in the same way as un-etherified hindered phenols. However, its role in polymer chemistry can be conceptualized in several ways:

As a Protected Monomer: The tert-butoxy (B1229062) group can serve as a bulky, thermally stable protecting group for the phenolic hydroxyl. This allows the molecule to be incorporated into a polymer backbone or as a side chain via reactions involving other parts of the molecule. In a subsequent step, the tert-butoxy group could potentially be cleaved under specific conditions (e.g., acidic hydrolysis) to unmask the reactive hydroxyl group, creating a functional polymer with phenolic moieties.

Intermediate for Polymer Additives: It can serve as an intermediate in the synthesis of more complex, non-volatile polymer stabilizers. The synthesis of high-performance antioxidants like Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves multi-step processes where precursors are modified. wikipedia.org this compound could be a building block in similar synthetic routes for creating specialized polymer auxiliaries.

Modifier of Physical Properties: The bulky and hydrophobic nature of the tert-butyl group can influence the physical properties of a polymer. nih.gov When used as a comonomer or additive, it could potentially enhance solubility in non-polar media, alter the glass transition temperature, or affect the morphology of the final polymer material.

Potential in Ligand Design for Coordination Chemistry (Conceptual, based on related phenol-derived ligands)

Phenols and their corresponding phenoxide anions are fundamental ligands in coordination chemistry, capable of binding to a wide range of metal ions. columbia.eduresearchgate.net The oxygen atom of the hydroxyl group is a hard donor, forming stable complexes with many metals. The properties of these metal complexes can be finely tuned by altering the substituents on the phenolic ring. tandfonline.com

The structure of this compound presents interesting possibilities for ligand design:

Bidentate Ligation: The molecule contains two potential oxygen donor atoms: the phenolic oxygen and the etheric oxygen of the tert-butoxy group. This arrangement could allow it to act as a bidentate ligand, forming a chelate ring with a metal center. The stability and geometry of such a complex would depend on the metal ion's size and electronic properties.

Steric Influence: The tert-butoxy group is sterically demanding. wikipedia.org In a metal complex, this bulk would occupy significant space in the coordination sphere, influencing the geometry of the complex and potentially preventing the coordination of other ligands. This steric hindrance can be exploited to create specific catalytic sites or to stabilize reactive metal centers.

Electronic Tuning: The methyl and tert-butoxy groups are both electron-donating. These groups increase the electron density on the aromatic ring and the phenolic oxygen, which can enhance the donor strength of the ligand and affect the redox properties of the resulting metal complex. nih.gov Research on other phenol-based ligands has shown that such electronic modifications are crucial for tailoring the catalytic activity and photophysical properties of metal complexes. tandfonline.com While phenols themselves can be weak ligands, their deprotonated phenoxide forms are excellent for forming stable coordination compounds. rsc.org

Exploration in Fine Chemical Synthesis (General intermediate role)

Substituted phenols are cornerstone building blocks in the synthesis of a vast array of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. oregonstate.edunih.gov A key strategy in complex organic synthesis is the use of protecting groups to temporarily mask reactive functional groups.

The most significant role for this compound in this context is as a protected intermediate:

Hydroxyl Protection: The phenolic hydroxyl group is acidic and can interfere with many common organic reactions (e.g., those involving Grignard reagents or strong bases). The tert-butoxy group serves as an effective protecting group for the phenol (B47542). It is stable under a variety of reaction conditions but can be removed when needed, typically with a strong acid, to regenerate the free phenol.

Regioselective Synthesis: By protecting the hydroxyl group, other positions on the aromatic ring can be functionalized selectively through reactions like electrophilic aromatic substitution. After these transformations are complete, deprotection reveals the hydroxyl group, yielding a highly substituted phenol that might be difficult to synthesize by other routes. oregonstate.edu The synthesis of complex phenols and benzenes with complete regiochemical control is a significant goal in organic chemistry, and protected intermediates are essential for achieving this. oregonstate.edunih.gov

Table 2: Comparison of this compound and a Structural Analog

| Feature | This compound | 2-tert-Butyl-5-methylphenol |

| CAS Number | 97034-75-6 | 88-60-8 sigmaaldrich.com |

| Key Functional Group | Phenol Ether (Aryl-O-Alkyl) | Alkyl-substituted Phenol (Aryl-Alkyl) |

| Bonding of Butyl Group | Via an oxygen atom (ether linkage) | Directly to the aromatic ring ontosight.ai |

| Primary Role | Conceptual: Protected intermediate, bidentate ligand precursor | Established: Antioxidant, polymer stabilizer vdhthymol.comontosight.ai |

| Reactivity of -OH group | Masked by ether linkage | Active, sterically hindered phenolic hydrogen |

Environmental Fate and Degradation Pathways of 2 Tert Butoxy 5 Methylphenol

Photochemical Degradation Studies (Conceptual, based on related phenolic compounds)

Photochemical degradation, or photolysis, is a key process that breaks down chemical compounds in the environment through the action of sunlight. Phenolic compounds are known to be sensitive to environmental factors like light, temperature, and oxygen. nih.gov

In aquatic environments, phenolic compounds can undergo direct photolysis when they absorb ultraviolet (UV) radiation. Studies on alkylphenols like 4-octylphenol (B30498) and 4-nonylphenol (B119669) have shown that UV irradiation can effectively degrade these compounds, although it may not lead to their complete mineralization into carbon dioxide. nih.gov The degradation rate is often influenced by the initial concentration of the compound, with lower concentrations degrading more rapidly. nih.gov

The primary mechanism for the photochemical degradation of phenols in the atmosphere and sunlit surface waters is through reactions with photochemically produced oxidants, particularly the hydroxyl radical (•OH). This highly reactive species initiates the degradation process by either abstracting a hydrogen atom from the phenolic hydroxyl group or by adding to the aromatic ring. This leads to the formation of phenoxy radicals and hydroxylated intermediates, which are then susceptible to further oxidation and ring-opening reactions, ultimately breaking down the original molecule into smaller, simpler compounds. The presence of substances like hydrogen peroxide (H2O2) can significantly enhance the degradation rate by providing an additional source of hydroxyl radicals. nih.gov

Biodegradation Mechanisms (Conceptual, based on related phenolic compounds)

Biodegradation is a critical process for the removal of organic pollutants from soil and water, carried out by microorganisms such as bacteria and fungi. nih.gov Phenolic compounds are known to be biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. capes.gov.br

Under aerobic conditions, the microbial degradation of phenols typically begins with an oxidation step catalyzed by enzymes like phenol (B47542) hydroxylase, which converts the phenol into a catechol intermediate. frontiersin.org This is followed by the cleavage of the aromatic ring, which can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, depending on the specific microbial strain and its enzymatic machinery. nih.govcapes.gov.br For instance, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov The resulting products are then funneled into central metabolic pathways, such as the Krebs cycle. The efficiency of this process can be very high; some bacterial strains can completely degrade phenol concentrations up to 1000 ppm. nih.gov

The structure of 2-(Tert-butoxy)-5-methylphenol, with its bulky tert-butyl group, may present a challenge for microbial enzymes, a phenomenon known as steric hindrance. This could potentially slow down the rate of biodegradation compared to simpler phenols. However, microorganisms have diverse metabolic capabilities, and it is likely that strains exist that can degrade this compound. The degradation of other alkylphenols, which are byproducts of alkylphenol ethoxylate surfactants, is well-documented in the environment and in wastewater treatment plants. nih.govresearchgate.net Co-cultures of different microbial strains can sometimes enhance degradation rates by working collaboratively to break down complex molecules and their metabolites. nih.gov

Environmental Partitioning and Mobility (Conceptual, based on related phenolic compounds)

Environmental partitioning describes how a chemical distributes itself between different environmental compartments like water, soil, air, and biota. This behavior is governed by the compound's physicochemical properties, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.govepa.gov

Phenolic compounds exhibit a range of partitioning behaviors based on their specific structure. For this compound, the presence of both a polar hydroxyl group and non-polar alkyl (tert-butoxy, methyl) groups gives it a dual nature. The hydrophobic character is enhanced by the tert-butyl group, which influences its solubility and makes it more suitable for non-polar environments like plastics and oils. nih.gov

Soil and Sediment: The mobility of organic compounds in soil is largely controlled by the soil organic carbon-water partitioning coefficient (Koc). Compounds with high Koc values tend to adsorb strongly to the organic matter in soil and sediment, making them less mobile. researchgate.net Phenolic compounds can be absorbed into soils through various interactions, including hydrophobic bonds. researchgate.net Given the hydrophobic nature imparted by its alkyl groups, this compound is expected to have a relatively high Koc value. This suggests it will partition significantly into soil and sediment, reducing its mobility in groundwater but potentially leading to its accumulation in these compartments. nih.gov The octanol-water partition coefficient (Kow) is often used to estimate Koc. researchgate.net The high Kow values of similar compounds, like octylphenol, indicate a strong tendency to partition into sediments. nih.gov

Water: The compound's solubility in water will determine its concentration in the aqueous phase. While the hydroxyl group provides some water solubility, the large non-polar part of the molecule will limit it. This limited solubility, combined with a high partition coefficient, means that while it can be present in water, a significant portion is likely to be found in sediment. nih.gov

Air: Volatilization from water to air is governed by the Henry's Law Constant. While specific data for this compound is not available, related phenolic compounds like cresol (B1669610) have relatively low Henry's Law constants, suggesting that volatilization from water is not a dominant fate process. epa.gov

The conceptual partitioning behavior suggests that if released into the environment, this compound would predominantly be found in soil and sediment, with lower concentrations in the water column and limited partitioning to the atmosphere.

Conceptual Environmental Partitioning Parameters

The following table presents estimated physicochemical properties for this compound based on values for structurally similar compounds like cresol and other alkylphenols. These values are for conceptual understanding and are not experimentally determined for the specific compound.

| Property | Symbol | Conceptual Value Range | Implication for Environmental Fate |

| Octanol-Water Partition Coefficient | log Kow | 3.0 - 4.5 | High potential for bioaccumulation in organisms and partitioning to organic matter in soil/sediment. |

| Soil Organic Carbon-Water Partitioning Coefficient | log Koc | 2.5 - 4.0 | Moderate to low mobility in soil; likely to be sorbed to soil and sediment particles. |

| Henry's Law Constant | H | 10⁻⁶ - 10⁻⁸ atm·m³/mol | Low volatility; unlikely to partition significantly from water to air. |

| Water Solubility | S | Low to Moderate | Limited distribution in the aqueous phase, with a tendency to move to other compartments. |

Future Research Directions for 2 Tert Butoxy 5 Methylphenol

Development of Stereoselective Synthetic Methods

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. rsc.orgchiralpedia.com While 2-(tert-butoxy)-5-methylphenol itself is achiral, its derivatives can possess chirality. Future research should focus on developing stereoselective methods to introduce chiral centers into the molecular framework.

A promising avenue lies in the catalytic asymmetric synthesis of chiral phenols. rsc.orgrsc.org For instance, rhodium-catalyzed asymmetric conjugate arylation has been successfully employed for other phenols and could be adapted to create derivatives of this compound with a benzylic stereogenic center. rsc.org The inherent challenge of potential catalyst deactivation by the phenolic hydroxyl group needs to be addressed, possibly through in-situ derivatization or the development of more robust catalysts. rsc.org Furthermore, asymmetric synthesis of chiral organoselenium compounds, which can act as chiral catalysts themselves, presents another innovative route to explore. nih.gov

Future investigations could explore the following:

Asymmetric C-H Functionalization: Developing catalysts that can stereoselectively functionalize the C-H bonds of the aromatic ring or the methyl group.

Chiral Derivatization: Introducing chiral auxiliaries to the phenol (B47542), followed by diastereoselective reactions and subsequent removal of the auxiliary.

Enantioselective Catalysis: Utilizing chiral catalysts, including small organic molecules, transition metal complexes, or enzymes, to produce specific enantiomers of this compound derivatives. chiralpedia.comnih.gov

Exploration of Advanced Catalytic Systems

Advanced catalytic systems are crucial for enhancing the efficiency, selectivity, and sustainability of chemical transformations involving this compound. Research in this area can be broadly categorized into the synthesis of the compound and its subsequent functionalization.

For its synthesis, developing more efficient catalysts for the etherification of phenols to produce alkyl aryl ethers is a key research direction. google.com This includes exploring sulfated metal oxides which have shown high selectivity. google.com Conversely, the catalytic cleavage of the C–O ether bond is significant for converting biomass-derived feedstocks and for utilizing the phenol in further reactions. acs.orgresearchgate.netresearchgate.net

Future catalytic explorations should include:

Oxidative Coupling: Investigating catalytic systems for the oxidative coupling of this compound to form biphenolic structures, which are valuable precursors for polymers and ligands. rsc.orgrsc.org

Ortho-Alkylation: Designing selective catalysts for the ortho-alkylation of the phenolic ring, which can be challenging due to the existing bulky tert-butoxy (B1229062) group. acs.org

Sustainable Catalysis: Focusing on catalysts based on earth-abundant metals and developing processes that operate under milder conditions with recyclable catalysts to enhance the green chemistry profile of its synthesis and derivatization. rsc.orgacs.org

Investigation of Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry, the study of systems beyond the individual molecule, offers a powerful approach to creating novel materials with tailored properties. ebrary.net The structural characteristics of this compound, particularly the hydrogen-bond-donating hydroxyl group and the bulky tert-butoxy group, make it an excellent candidate for studies in supramolecular assembly and crystal engineering.

The presence of the bulky 2,6-di-tert-butylphenol (B90309) moiety has been shown to be effective in controlling molecular packing in crystals for applications like second-harmonic generation (SHG) materials. oup.com Similarly, the tert-butoxy group in this compound can direct the formation of specific crystal packing arrangements. A particularly strong and reliable interaction for forming ionic cocrystals is the phenol–phenolate (PhOH···PhO⁻) supramolecular heterosynthon. nih.gov

Future research should aim to:

Co-crystallization Studies: Systematically explore the co-crystallization of this compound with a variety of co-formers to generate new solid forms with altered physicochemical properties.

Hydrogen-Bonded Networks: Investigate the formation of one-, two-, and three-dimensional hydrogen-bonded networks, and how the steric hindrance of the tert-butoxy group influences the resulting architecture. nih.gov

Host-Guest Chemistry: Evaluate the potential of self-assembled structures of this compound to act as hosts for small guest molecules, leading to applications in separation or sensing. ebrary.net

Novel Functional Material Design based on this compound

The unique combination of a reactive phenol group and a sterically demanding substituent makes this compound a valuable building block for a new generation of functional materials. wisdomlib.org

One major area of opportunity is in the development of advanced polymers. Phenolic resins are a well-established class of polymers known for their thermal stability and chemical resistance. mdpi.comacs.orggoogle.com Incorporating this compound into phenolic resin formulations could lead to materials with enhanced properties, such as improved solubility in organic solvents or modified thermal characteristics. Furthermore, its derivatives could be used as monomers for other types of polymers like polyesters or polyurethanes. google.com The antioxidant properties inherent to hindered phenols also suggest its use as a stabilizer in various polymer systems to prevent degradation. vinatiorganics.com

Another exciting frontier is the design of metal-organic frameworks (MOFs). researchgate.netcd-bioparticles.net MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. rsc.org By modifying this compound to include additional coordinating groups, it could be used as a linker to create MOFs with unique pore environments and functionalities. cd-bioparticles.netrsc.orgnih.gov The bulky tert-butoxy group could play a crucial role in controlling the porosity and guest accessibility of the resulting framework.

| Potential Material Class | Key Feature from this compound | Potential Application |

| Advanced Polymers | Steric hindrance, antioxidant properties | High-performance resins, polymer stabilizers mdpi.comvinatiorganics.com |

| Metal-Organic Frameworks | Bulky organic linker | Gas storage, catalysis, chemical sensing researchgate.netrsc.org |

| Functional Coatings | Hydrophobicity, thermal stability | Protective coatings, anti-fouling surfaces |

| Molecular Sensors | Phenolic hydroxyl group | Selective detection of specific analytes |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

To fully realize the potential of the synthetic and material science applications of this compound, it is essential to have a deep understanding of the underlying reaction mechanisms and kinetics. Advanced spectroscopic techniques offer powerful tools for real-time, in-situ monitoring of chemical processes. numberanalytics.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable technique for monitoring the progress of reactions involving this compound. rsc.orgyoutube.comnih.gov For example, the characteristic O-H and C-O stretching vibrations of the phenol group, which appear in the infrared spectrum, can be tracked to follow the course of esterification, etherification, or polymerization reactions. pressbooks.pubresearchgate.net This allows for the precise determination of reaction endpoints and the identification of transient intermediates. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. pressbooks.pub The chemical shifts of the protons on the aromatic ring and the tert-butoxy group are sensitive to the local chemical environment, providing detailed structural information. libretexts.org Dynamic NMR techniques could be employed to study hindered rotation around the C-O bond of the tert-butoxy group, which can provide insights into the molecule's conformational dynamics and how they influence its reactivity. youtube.comyoutube.com

Future research in this area should focus on:

Combined Spectroscopic Approaches: Integrating multiple spectroscopic techniques (e.g., FTIR, Raman, and NMR) to obtain a more complete picture of reaction pathways. youtube.comfiveable.me

High-Throughput Screening: Utilizing automated spectroscopic platforms for the rapid screening of reaction conditions and catalysts.

Advanced Imaging: Exploring the use of chemical imaging techniques to visualize the spatial distribution of this compound within materials, such as polymer blends or composites, to understand its role in material properties at a microscopic level.

By pursuing these future research directions, the scientific community can unlock new applications and fundamental understanding of this compound, paving the way for innovations in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic techniques for characterizing 2-(Tert-butoxy)-5-methylphenol?

- Methodological Answer :

- X-ray Crystallography : Resolve hydrogen bonding and π-π interactions, as demonstrated in structurally similar phenolic compounds. For example, intramolecular O–H⋯N hydrogen bonds and intermolecular π-stacking (C–H⋯π distances: ~2.6–3.5 Å) can be analyzed to confirm molecular geometry .

- FT-IR and NMR Spectroscopy : Identify functional groups (e.g., phenolic -OH, tert-butoxy) and assess purity. Compare peaks with reference spectra of related methoxyphenol derivatives .

- Mass Spectrometry : Validate molecular weight (164.24 g/mol) and fragmentation patterns using high-resolution MS .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides, chlorates) due to incompatibility risks .

- Handling : Use glove boxes or fume hoods to minimize dust inhalation. Avoid high temperatures or sparks, as fine powders may pose dust explosion hazards .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste treatment facilities to prevent environmental contamination .

Q. What synthetic routes are effective for producing this compound with high purity?

- Methodological Answer :

- Acid-Catalyzed Condensation : Adapt methods used for analogous Schiff base phenols, such as reacting tert-butoxy precursors with methylphenol derivatives under controlled pH and temperature .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Monitor purity via HPLC .

Advanced Research Questions

Q. How do tert-butoxy substituents influence the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor decomposition via UV-Vis or LC-MS. The bulky tert-butoxy group may enhance steric protection of the phenolic -OH, reducing hydrolysis rates compared to smaller alkoxy analogs .

- Oxidative Resistance : Expose the compound to H₂O₂ or O₃ and track oxidation products (e.g., quinones) using GC-MS. Compare reactivity to unsubstituted phenols to assess electron-donating effects of the tert-butoxy group .

Q. What strategies mitigate challenges in functionalizing this compound for catalytic or material science applications?

- Methodological Answer :

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate the phenolic -OH, enabling regioselective introduction of halides or boronic acid groups at the 4-position. This approach is effective for synthesizing derivatives like 2-methoxy-5-(trifluoromethyl)phenylboronic acid .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl halides to attach aromatic moieties. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/EtOH) for high yields .

Q. How can computational modeling predict intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- DFT Calculations : Model hydrogen-bonding networks and π-π stacking using software like Gaussian or ORCA. Compare predicted interaction energies (e.g., O–H⋯O: ~143°, 2.9 Å) with crystallographic data from related compounds .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on self-assembly in polar/nonpolar media. Analyze radial distribution functions to identify preferred aggregation motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.